molecular formula C20H22N4O4S3 B14126465 N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1214094-94-6

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B14126465
CAS No.: 1214094-94-6
M. Wt: 478.6 g/mol
InChI Key: UHAUWYWLSZGESE-UHFFFAOYSA-N
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Description

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, an oxadiazole ring, and a thiophene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine derivatives.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced oxadiazole derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide analogs: Compounds with similar structures but different substituents on the benzyl, oxadiazole, or thiophene rings.

    Other oxadiazole derivatives: Compounds containing the oxadiazole ring but with different functional groups attached.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1214094-94-6

Molecular Formula

C20H22N4O4S3

Molecular Weight

478.6 g/mol

IUPAC Name

N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide

InChI

InChI=1S/C20H22N4O4S3/c1-29-15-9-7-14(8-10-15)13-17-22-23-20(28-17)21-19(25)16-5-2-3-11-24(16)31(26,27)18-6-4-12-30-18/h4,6-10,12,16H,2-3,5,11,13H2,1H3,(H,21,23,25)

InChI Key

UHAUWYWLSZGESE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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